The synthesis of 6beta-Hydroxy Mometasone Furoate occurs primarily through the metabolic conversion of Mometasone Furoate in the liver, facilitated by cytochrome P450 enzymes, specifically CYP3A4. This process involves hydroxylation at the 6beta position of the steroid structure. The following parameters are relevant for understanding this synthesis:
The molecular structure of 6beta-Hydroxy Mometasone Furoate features a complex steroid framework with multiple functional groups. Key aspects include:
The InChI representation for this compound is:
This complex structure contributes to its high affinity for glucocorticoid receptors .
The primary chemical reaction involving 6beta-Hydroxy Mometasone Furoate is its formation from Mometasone Furoate via hydroxylation. This reaction can be summarized as follows:
Additionally, 6beta-Hydroxy Mometasone Furoate may undergo further metabolic transformations or conjugations (e.g., glucuronidation), although these processes are less well-characterized .
The mechanism of action of 6beta-Hydroxy Mometasone Furoate primarily involves its role as an active metabolite of Mometasone Furoate. Upon binding to glucocorticoid receptors in target tissues:
This mechanism underlies its efficacy in reducing inflammation and managing various allergic conditions.
Key physical and chemical properties of 6beta-Hydroxy Mometasone Furoate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 537.43 g/mol |
Melting Point | 218 - 220 °C |
Solubility | Practically insoluble |
LogP (Octanol-Water Partition Coefficient) | ~2.1 |
Polar Surface Area | 74.6 Ų |
These properties indicate low solubility in water but significant lipophilicity, contributing to its absorption characteristics when administered .
6beta-Hydroxy Mometasone Furoate serves primarily as a metabolic marker in pharmacokinetic studies related to Mometasone Furoate therapy. Its applications include:
6β-Hydroxy Mometasone Furoate (CAS 132160-74-8) is a monohydroxylated metabolite of the synthetic glucocorticoid mometasone furoate. Its molecular formula is C₂₇H₃₀Cl₂O₇, with a molecular weight of 537.43 g/mol and a monoisotopic mass of 536.1369 Da [3] [5] [9]. The structure retains the core pregnadiene skeleton of the parent compound but features a hydroxyl group at the C6β position. Key structural identifiers include:
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](O)C4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)[C@@H](O)C[C@]2(C)[C@@]1(OC(=O)c5occc5)C(=O)CCl
[5] [10] YPDNOVWUTMHAKI-IVRQEYNQSA-N
[9] [(6R,8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-6,11-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate
[3] [10] The compound typically presents as an off-white solid in its neat form [9]. Its spectral characteristics (e.g., UV-Vis) show absorption maxima consistent with conjugated diene and carbonyl functionalities inherited from the parent steroid.
Table 1: Atomic Composition and Mass Analysis
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₀Cl₂O₇ |
Exact Mass | 536.1369 Da |
Heavy Atom Count | 36 |
XLogP3 | 3.2 (estimated) |
6β-Hydroxy Mometasone Furoate is distinguished from mometasone furoate (C₂₇H₃₀Cl₂O₆, MW 521.43 g/mol) by the addition of a hydroxyl group at the C6β position, increasing its molecular weight by 16 Da [6] [7]. This modification significantly alters physicochemical behavior:
Table 2: Structural and Metabolic Comparison
Property | Mometasone Furoate | 6β-Hydroxy Metabolite |
---|---|---|
Molecular Weight | 521.43 g/mol | 537.43 g/mol |
Key Functional Groups | Δ¹,⁴-diene-3,20-dione; furoate ester | Adds C6β-OH |
Primary Metabolic Pathway | N/A (parent drug) | CYP3A4 hydroxylation |
Glucocorticoid Receptor Affinity | High (reference standard) | Reduced |
The C6β-hydroxy configuration is defined by its absolute stereochemistry, with the hydroxyl group occupying a β-orientation (equatorial position on the A-ring). The compound has nine defined stereocenters: C6(R), C8(S), C9(R), C10(S), C11(S), C13(S), C14(S), C16(R), and C17(R) [5] [10]. This specific spatial arrangement distinguishes it from potential isomers like 6α-hydroxy mometasone furoate.
Differentiation of stereoisomers is achievable through:
Forced degradation studies reveal specific vulnerabilities of 6β-Hydroxy Mometasone Furoate:
Table 3: Summary of Forced Degradation Conditions
Stress Condition | Major Degradation Pathway | Detection Method |
---|---|---|
0.1N NaOH (60°C, 1h) | Ester hydrolysis | LC-MS (m/z 455, 313 fragments) |
3% H₂O₂ (RT, 24h) | C11 oxidation | HPLC-UV (retention time shift) |
UV light (254 nm, 48h) | A-ring cleavage and dimerization | TLC, NMR |
Heat (105°C, 72h) | Minimal degradation (<2%) | HPLC |
Stabilization strategies include buffering to neutral pH, antioxidant addition, and protection from light. Long-term storage recommendations specify temperatures ≤5°C for neat materials [3] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: